N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
Description
The compound N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide features a pyrazine-2-carboxamide group linked to a para-substituted phenyl ring. The phenyl substituent includes a 5-oxo-4,5-dihydro-1H-tetrazole moiety modified with a 2-amino-2-oxoethyl group.
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8O3/c15-12(23)8-21-14(25)22(20-19-21)10-3-1-9(2-4-10)18-13(24)11-7-16-5-6-17-11/h1-7H,8H2,(H2,15,23)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBNXHQCTUFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)N3C(=O)N(N=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrazole ring, a pyrazine moiety, and an amide functional group, which contribute to its pharmacological properties. Its unique structural features make it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₅ |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1396749-67-9 |
Research indicates that compounds with tetrazole and pyrazine structures often exhibit significant biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, compounds similar to N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine derivatives have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinase .
- Anti-inflammatory Effects : The presence of the pyrazine moiety can enhance the anti-inflammatory properties of the compound. Studies have indicated that certain pyrazole derivatives modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some derivatives have demonstrated notable antimicrobial effects against various pathogens. The tetrazole ring is often linked to increased activity against bacteria and fungi, suggesting a potential role in developing new antibiotics .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity and enhanced effectiveness when combined with conventional chemotherapy agents like doxorubicin .
- Antifungal Activity : Research involving synthesized pyrazole carboxamides showed promising antifungal activity against strains like Candida albicans. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antifungal potency.
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored due to its structural features conducive to binding with active sites of various enzymes implicated in human diseases. This aspect opens avenues for drug development targeting metabolic and signaling pathways .
Future Directions
Given the promising biological activities associated with this compound, future research could focus on:
- Optimization of Structure : Modifying different parts of the molecule to enhance potency and selectivity for specific targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy in real biological systems.
- Clinical Trials : If preclinical studies yield positive results, advancing towards clinical trials to assess safety and efficacy in humans.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown potential in drug development, particularly as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cell Line Studies : In vitro assays have demonstrated that related compounds exhibit IC50 values as low as 1.61 µg/mL against Jurkat cells, indicating potent activity against leukemia cells .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis through modulation of key signaling pathways. The tetrazole moiety is believed to interact with specific proteins involved in cell survival, enhancing the efficacy of treatment .
2. Enzyme Inhibition
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide has been investigated for its role as an enzyme inhibitor. Its interactions with specific enzymes can lead to therapeutic applications in treating diseases characterized by enzyme overactivity:
- c-Met Kinase Inhibition : Similar compounds have been reported to selectively inhibit c-Met kinases, which are implicated in cancer progression. For instance, a related compound demonstrated selective inhibition at concentrations as low as 0.005 µM .
3. Biochemical Assays
Due to its stability and reactivity, this compound is also useful in biochemical assays:
- Probe in Molecular Biology : Its unique properties allow it to serve as a probe in studies aimed at understanding cellular mechanisms and interactions at the molecular level.
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
- Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited significant cytotoxic effects on multiple cancer cell lines, suggesting its potential as a lead compound for further development .
- Pharmacokinetic Studies : In vivo studies have shown favorable pharmacokinetic properties for related compounds, indicating their potential for clinical applications in cancer therapy .
- Enzyme Targeting : Research focusing on enzyme inhibitors has demonstrated that compounds similar to this compound can effectively target specific enzymes involved in disease processes, paving the way for novel therapeutic strategies .
Comparison with Similar Compounds
Pyrazine-2-carboxamide Derivatives
Compound 8e (N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)pyrazine-2-carboxamide)
- Core Structure: Shares the pyrazine-2-carboxamide group but differs in the phenyl substituent, which features a pyridinylpyrimidinylamino group at the meta position .
- Physical Properties: Melting point (220°C) is notably high, likely due to extended aromaticity and hydrogen-bonding capacity.
- Biological Relevance: Designed for drug discovery, though specific targets are unspecified. The pyridinylpyrimidinylamino group may enhance binding to kinase domains compared to the tetrazole in the target compound .
Tetrazole-Containing Analogs
N-(4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl)acetamide
- Core Structure : Features a tetrazole ring with a thioxo (S=O) and methyl substituent, linked to an acetamide group .
- Key Differences: The thioxo group may increase lipophilicity compared to the 5-oxo group in the target compound. The acetamide moiety (vs.
- Synthesis : Prepared via iodine-catalyzed hydroamination, suggesting divergent synthetic routes compared to the target compound .
Bis-Oxadiazole Prodrugs
N1,N5-Bis[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide
Imidazolidinone-Piperazine Derivatives
(R)-6-Amino-2-((S)-2-(4-((R)-2-((R)-4-(2-amino-2-oxoethyl)-2,5-dioxoimidazolidin-1-yl)-3-mercaptopropanoyl)piperazin-1-yl)-4-methylpentanamido)-N-((S)-2-oxotetrahydrofuran-3-yl)hexanamide
- Core Structure: Contains an imidazolidinone ring and a 2-amino-2-oxoethyl group, similar to the target compound’s substituent .
- Biological Relevance: Inhibits PCSK9–LDLR interaction, highlighting the role of amino-oxoethyl groups in enzyme inhibition. The piperazine moiety enhances solubility, a feature absent in the target compound’s structure .
Structural and Functional Comparison Table
Key Observations
- Structural Flexibility : The pyrazine-2-carboxamide group is versatile, with substituents on the phenyl ring dictating target specificity (e.g., kinase vs. enzyme inhibition).
- Heterocycle Impact : Tetrazoles offer metabolic stability but may lack the hydrolytic robustness of oxadiazoles .
- Amino-Oxoethyl Role: This group enhances hydrogen-bonding capacity, critical in enzyme inhibition (e.g., PCSK9–LDLR) .
Q & A
Q. Table 1. Key Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
